The compound 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride has garnered attention in the scientific community due to its potential applications in various fields, including pharmacology and medicinal chemistry. The synthesis and biological evaluation of this compound and its derivatives have been the subject of several research studies, which have explored its potential as a therapeutic agent with various biological activities.
In the field of pharmacology, the compound has been studied for its analgesic properties. Research has shown that a structurally similar compound exhibited analgesic activity in experimental animals, with a potency about half that of codeine3. This suggests that 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride could potentially be developed as a new class of analgesic with a lower risk of dependence.
The synthesis of this compound has been optimized to achieve high yields, indicating its potential for large-scale production for medicinal applications2. Additionally, derivatives of piperazine-based tertiary amino alcohols, which are structurally related to the compound , have been synthesized and evaluated for their antitumor activity, showing effects on tumor DNA methylation processes4. This points to the possibility of the compound being used in cancer therapy.
Compounds with the piperazine moiety have been synthesized and tested for their antimicrobial properties. Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been found to exhibit significant antibacterial and antifungal activities6. Similarly, 2-{1'-Aryl-1'-[4''-(2''',3'''-dichlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives have shown moderate activity against various bacteria and fungi8. These findings suggest that 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride could also have potential as an antimicrobial agent.
Research on related piperazine compounds has also explored their activity against schistosomiasis, a parasitic disease. Hydrochlorides of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines have been prepared and tested for their activity against Schistosoma japonicum in experimental animals5. This indicates that the compound may have applications in the treatment of parasitic infections.
The piperazine scaffold is also present in compounds that have been evaluated for their antidepressant and anxiolytic activities. A series of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown promising results in behavioral tests on albino mice, reducing the duration of immobility times and exhibiting significant antianxiety activity7. This suggests that 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride could potentially be explored for its effects on mood disorders.
The mechanism of action for this compound has not been explicitly detailed in the provided papers. However, similar compounds have been shown to exhibit pharmacological effects through their interactions with biological systems. For instance, a related compound, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, has been found to have a hypocholesteremic effect in rats, indicating that it may interact with metabolic pathways related to cholesterol synthesis or regulation1. Another compound, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, has shown analgesic activity without significant physical dependence liability, suggesting an interaction with pain pathways3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: